molecular formula C21H25ClN2O4S B2743597 1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922057-21-4

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2743597
CAS No.: 922057-21-4
M. Wt: 436.95
InChI Key: SNSLIPPKYPRVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetrahydro ring system. Key structural elements include:

  • A 3-chlorophenyl group attached to the sulfonamide moiety.
  • A 3,3-dimethyl-4-oxo-5-propyl substitution on the oxazepine ring.
  • A methanesulfonamide functional group linked to the aromatic system.

The sulfonamide group is a common pharmacophore in drugs targeting enzymes (e.g., carbonic anhydrase inhibitors) or receptors, while the chlorophenyl substituent may enhance lipophilicity and binding affinity .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-4-10-24-18-12-17(8-9-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-6-5-7-16(22)11-15/h5-9,11-12,23H,4,10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSLIPPKYPRVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[b][1,4]oxazepine core and a methanesulfonamide moiety that may confer significant pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C22H25ClN2O4S
  • Molecular Weight : Approximately 442.97 g/mol
  • Structural Features :
    • A benzo[b][1,4]oxazepine core
    • A 3-chlorophenyl group
    • A methanesulfonamide functional group

The presence of the chlorophenyl group suggests potential applications in pharmaceuticals, particularly in developing compounds with biological activity. The unique combination of structural features may influence interactions with biological targets such as enzymes or receptors involved in disease processes.

Antimicrobial Properties

Preliminary studies indicate that compounds related to this structure exhibit significant biological activities, including antimicrobial effects. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against various bacterial strains .
Bacterial StrainMIC (μg/mL)Comparison Drug
Staphylococcus aureus20Cefazolin (MIC > 35)
Escherichia coli25Gentamicin (MIC = 2–45)
Bacillus subtilis20Ampicillin (MIC = 4–10)

Anti-inflammatory Effects

The methanesulfonamide group is known for its anti-inflammatory properties. Research has indicated that derivatives of this compound may inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings suggest that derivatives with similar structural features may inhibit cancer cell proliferation effectively .
  • Cholinesterase Inhibition : Research on related compounds has shown varying degrees of inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Some analogs exhibited IC50 values as low as 2.67 µM .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. The reactions often utilize organic solvents and catalysts to facilitate the formation of the oxazepine structure and the incorporation of functional groups.

Potential Derivatives

The versatility of the core structure allows for various substitutions that could enhance biological activity. For example:

Compound NameUnique Aspects
N-(3,3-dimethyl-4-oxo-5-propyl-2H-benzoxazepin-8-yl)-4-methoxybenzamideDifferent phenyl substitution
N-(4-fluorophenyl)-methanesulfonamideFluorine instead of chlorine

These comparisons highlight the uniqueness of the target compound due to its specific substituents and structural arrangement that may influence its biological activity and potential applications in medicinal chemistry.

Scientific Research Applications

Anticancer Properties

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide has shown promising anticancer activity:

  • Mechanism of Action : The compound has been observed to inhibit androgen receptors, which are crucial in the progression of prostate cancer. Studies indicated that it induces apoptosis in cancer cells and inhibits cell proliferation at low micromolar concentrations.
    Study TypeFindings
    In VitroCytotoxic effects on prostate cancer cell lines
    In VivoSignificant reduction in tumor growth in animal models

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated:

  • Neurotransmitter Modulation : Preliminary research suggests that it may modulate glutamate receptors, which are involved in excitotoxicity—a mechanism linked to neurodegenerative diseases.
    Study TypeFindings
    Animal ModelsReduced neuronal loss and improved cognitive function in rodent models of neurodegeneration

Prostate Cancer Model

A notable study involved androgen-sensitive prostate cancer cell lines where treatment with this compound led to a marked decrease in tumor growth. The mechanism was attributed to the degradation of androgen receptors.

Neurodegenerative Disease Model

In a model simulating Alzheimer’s disease, the compound demonstrated the ability to reduce amyloid-beta plaque formation and enhance cognitive performance as assessed through behavioral tests. This suggests its dual role in both cancer treatment and neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Pharmacological Target Bioactivity Notes Reference
1-(3-Chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide Benzo[b][1,4]oxazepine 3-Chlorophenyl, methanesulfonamide Hypothesized: Enzymes/Receptors Potential CNS modulation N/A
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) 1,4-Benzodiazepine 2-Chlorophenyl, nitro group GABAA receptor Anxiolytic, anticonvulsant
Anandamide (Arachidonylethanolamide) Arachidonic acid derivative Ethanolamide head, polyunsaturated tail Cannabinoid receptors (CB1/CB2) Endogenous ligand, neuromodulator
PEGDA-based hydrogel compounds Polyethylene glycol (PEG) Acrylate groups N/A (Biomaterial) 3D cell culture scaffolds

Key Comparisons:

Core Heterocycle Differences :

  • The target compound’s benzo[b][1,4]oxazepine core differs from 1,4-benzodiazepines (e.g., Methylclonazepam) by replacing a nitrogen atom with oxygen in the seven-membered ring. This modification may alter receptor binding kinetics and metabolic stability .
  • Compared to anandamide (a fatty acid derivative), the target compound’s rigid heterocyclic structure likely limits interaction with lipid-facing receptors like CB1/CB2 but may enhance selectivity for protein-based targets .

Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with the 2-chlorophenyl group in Methylclonazepam. The methanesulfonamide moiety is absent in both Methylclonazepam and anandamide. Sulfonamides are known to engage in hydrogen bonding with serine or tyrosine residues in enzymes, suggesting the target compound may inhibit proteases or kinases .

Molecular similarity analysis (as per ) suggests the compound’s pharmacophore could overlap with serotonin receptor modulators or kinase inhibitors, depending on 3D conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.